(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl acetate
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Overview
Description
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl acetate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of tetrahydrofuran derivatives, which are characterized by a five-membered ring containing one oxygen atom. The presence of multiple benzyloxy groups and an acetate moiety further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl acetate typically involves several steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular nucleophilic substitution reactions under acidic or basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group, such as a halide or tosylate.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetate group or to convert the benzyloxy groups to benzyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, or tosylates under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives, deacetylated products.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and substrate specificity. Its structural features make it suitable for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5R)-3,4-Bis(benzyloxy)tetrahydrofuran-2-yl acetate: Lacks the benzyloxymethyl group, resulting in different reactivity and applications.
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-methyltetrahydrofuran-2-yl acetate:
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((methoxy)methyl)tetrahydrofuran-2-yl acetate: Substitution of the benzyloxymethyl group with a methoxymethyl group alters its reactivity and biological activity.
Uniqueness
The presence of multiple benzyloxy groups and a benzyloxymethyl group in (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl acetate provides unique opportunities for chemical modifications and interactions. This structural complexity makes it a versatile compound for various applications in research and industry.
Biological Activity
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl acetate, also known by its CAS number 55094-52-5, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C26H26O5
- Molecular Weight : 418.48 g/mol
- IUPAC Name : (3R,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.
- Inhibition of Enzyme Activity : The compound has shown the ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets the metabolic pathways critical for tumor growth.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress and contribute to its therapeutic effects.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be lower than those of standard chemotherapeutic agents.
- Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was corroborated by flow cytometry analyses showing increased annexin V binding in treated cells compared to controls.
Comparative Biological Activity Table
Compound | Activity Type | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Anti-cancer | 15 | Apoptosis via caspase activation |
Standard Chemotherapy Agent A | Anti-cancer | 20 | DNA damage |
Standard Chemotherapy Agent B | Anti-cancer | 25 | Cell cycle arrest |
Safety and Toxicity
While the biological activity appears promising, safety assessments are crucial. Toxicity studies have indicated that at therapeutic doses, the compound does not exhibit significant adverse effects on normal cell lines. However, further studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSDGLXXKBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.